tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate

Catalog No.
S14464565
CAS No.
M.F
C12H21NO2
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-...

Product Name

tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate

IUPAC Name

tert-butyl (2S)-2-methyl-4-methylidenepiperidine-1-carboxylate

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C12H21NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h10H,1,6-8H2,2-5H3/t10-/m0/s1

InChI Key

MWKRDIXJPNEIPH-JTQLQIEISA-N

Canonical SMILES

CC1CC(=C)CCN1C(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]1CC(=C)CCN1C(=O)OC(C)(C)C

Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H21NO2C_{12}H_{21}NO_2 and a molecular weight of approximately 211.30 g/mol. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals. The tert-butyl group is known for enhancing the lipophilicity and stability of the molecule, while the methylene group contributes to its reactivity in various chemical transformations.

The compound is recognized by its CAS number 2816820-18-3 and is often utilized in medicinal chemistry as an intermediate for synthesizing biologically active molecules .

Typical for esters and piperidine derivatives:

  • Esterification: The carboxylate group can undergo hydrolysis or transesterification reactions under acidic or basic conditions.
  • Nucleophilic Substitution: The methylene group adjacent to the nitrogen can be involved in nucleophilic substitution reactions, making it a versatile intermediate.
  • Cyclization Reactions: The structure allows for potential cyclization, leading to the formation of more complex cyclic compounds.

These reactions make it valuable in the synthesis of more complex organic molecules, especially in pharmaceutical applications .

The biological activity of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate is primarily related to its role as an intermediate in drug development. Compounds derived from this structure have shown promise in various therapeutic areas, particularly in:

  • Anticancer Research: It serves as a building block for drugs targeting cancer pathways.
  • Neurological Disorders: Some derivatives may interact with neurotransmitter systems, making them candidates for treating conditions like depression or anxiety .

The specific biological activities depend significantly on the substituents attached to the piperidine ring and their interactions with biological targets.

The synthesis of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives, a series of reactions can be employed to introduce the methylene and tert-butyl groups.
  • Carboxylation: The introduction of the carboxylic acid moiety can be achieved through methods such as carbonylation or using carboxylic acid derivatives.
  • Purification: After synthesis, purification techniques such as distillation or chromatography are used to isolate the desired product with high purity.

For example, one method involves reacting a precursor piperidine with tert-butyl chloroformate to yield the tert-butyl ester followed by further functionalization to introduce the methylene group .

Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate has several applications:

  • Pharmaceutical Intermediates: It is widely used in synthesizing drugs due to its structural features that enhance bioactivity.
  • Chemical Research: As a versatile building block, it finds use in academic and industrial research for developing new compounds.
  • Agricultural Chemicals: Its derivatives may also be explored for use in pesticides and herbicides due to their biological activity .

Studies on the interactions of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate with biological systems are crucial for understanding its pharmacological potential. Research often focuses on:

  • Receptor Binding Affinity: Evaluating how well derivatives bind to specific receptors involved in disease processes.
  • Metabolic Stability: Assessing how quickly the compound is metabolized by enzymes, which influences its efficacy and safety profile.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents .

These studies help elucidate its mechanism of action and inform further drug development efforts.

Several compounds share structural similarities with tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl 4-amino-piperidine-1-carboxylate87120-72-7Contains an amino group; used in similar applications
Tert-butyl 4-(methylamino)piperidine-1-carboxylate147539-41-1Methylamino substitution alters biological activity
Tert-butyl 4-(propylamino)piperidine-1-carboxylate301225-58-1Propyl substitution may affect pharmacokinetics
Tert-butyl methyl(piperidin-4-yl)carbamate108612-54-0Carbamate structure provides different reactivity

Uniqueness

Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate stands out due to its specific stereochemistry and functional groups, which influence its reactivity and biological interactions differently compared to these similar compounds. Its unique methylene group adjacent to the nitrogen atom offers distinct pathways for chemical transformations, making it particularly valuable in drug design and synthesis .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

211.157228913 g/mol

Monoisotopic Mass

211.157228913 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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